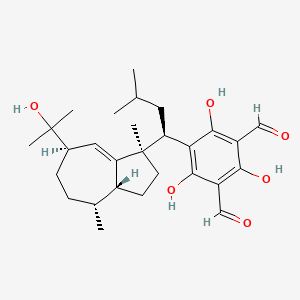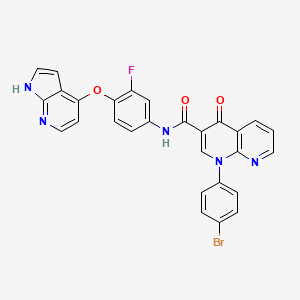
6-Chloro-1-hexanol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-hexanol-d6 is a deuterium-labeled derivative of 6-Chloro-1-hexanol. It is a stable isotope-labeled compound used primarily in scientific research. The presence of deuterium atoms makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.
Méthodes De Préparation
6-Chloro-1-hexanol-d6 can be synthesized from 6-Chloro-1-hexanol through a process of deuterium exchange. This involves replacing the hydrogen atoms in 6-Chloro-1-hexanol with deuterium atoms. The reaction typically uses deuterium oxide (D2O) as the deuterium source and a suitable catalyst to facilitate the exchange process .
Analyse Des Réactions Chimiques
6-Chloro-1-hexanol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chlorohexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to 6-chlorohexane using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
6-Chloro-1-hexanol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It helps in studying metabolic pathways and enzyme kinetics.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceuticals.
Industry: It is employed in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Chloro-1-hexanol-d6 involves its use as a tracer molecule. The deuterium atoms in the compound allow for precise tracking and quantification in various analytical techniques. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .
Comparaison Avec Des Composés Similaires
6-Chloro-1-hexanol-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
6-Chloro-1-hexanol: The non-deuterated version of the compound.
1-Chloro-6-hydroxyhexane: Another name for 6-Chloro-1-hexanol.
Hexamethylene chlorohydrin: A compound with a similar structure but without deuterium labeling
Propriétés
Formule moléculaire |
C6H13ClO |
|---|---|
Poids moléculaire |
142.65 g/mol |
Nom IUPAC |
6-chloro-3,3,4,4,5,5-hexadeuteriohexan-1-ol |
InChI |
InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2/i1D2,2D2,3D2 |
Clé InChI |
JNTPTNNCGDAGEJ-NMFSSPJFSA-N |
SMILES isomérique |
[2H]C([2H])(CCO)C([2H])([2H])C([2H])([2H])CCl |
SMILES canonique |
C(CCCCl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


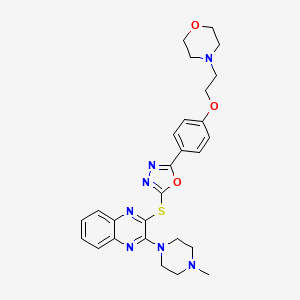

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
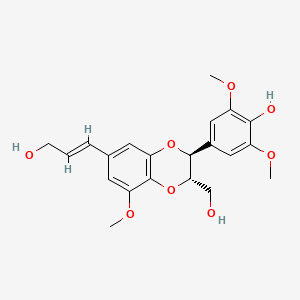
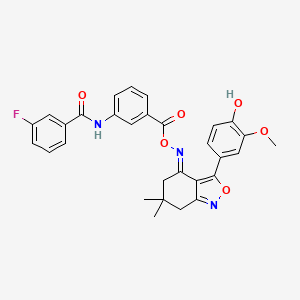
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)

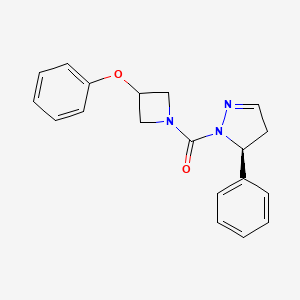
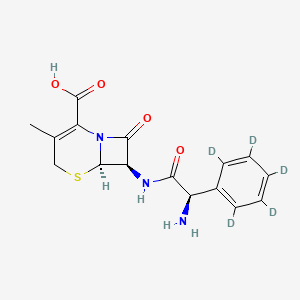

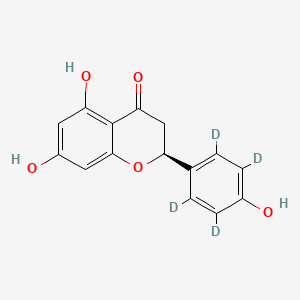
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
